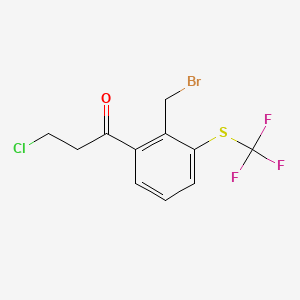
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactionsIndustrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the chloropropanone moiety.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds
Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the trifluoromethylthio group can modulate the compound’s electronic properties, influencing its reactivity and binding affinity. The chloropropanone moiety can participate in electrophilic interactions, further contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
Compared to other compounds with similar functional groups, 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-1-one stands out due to its unique combination of bromomethyl, trifluoromethylthio, and chloropropanone groups. Similar compounds include:
1-(2-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one: Differing in the position of the trifluoromethylthio group.
Trifluoromethyl phenyl sulfone: Lacking the bromomethyl and chloropropanone groups but containing the trifluoromethylthio moiety
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-6-8-7(9(17)4-5-13)2-1-3-10(8)18-11(14,15)16/h1-3H,4-6H2 |
Clave InChI |
GHUOEYXTLWDWKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)SC(F)(F)F)CBr)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


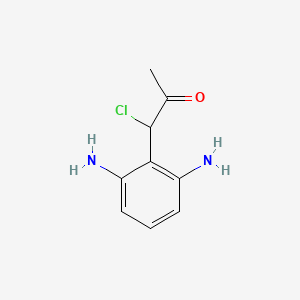
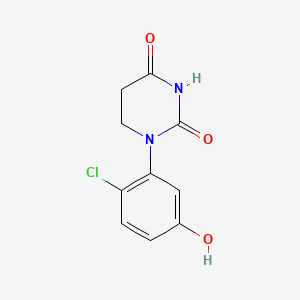
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
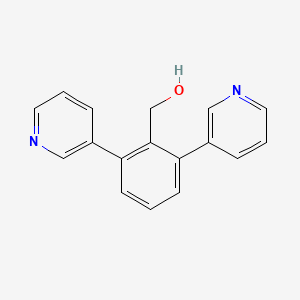
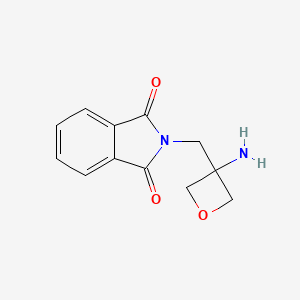
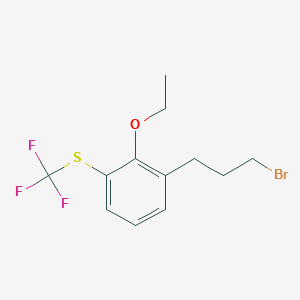

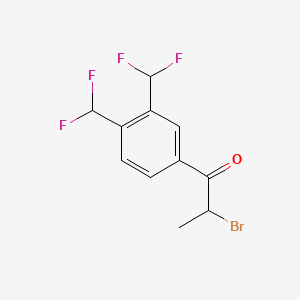



![(4AR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl benzoate](/img/structure/B14055861.png)


